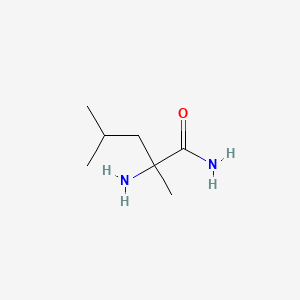

2-Amino-2,4-dimethylpentanamide

Description

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Foundations

The structural motif of α,α-disubstituted amino acids and their derivatives is of considerable interest in medicinal chemistry. The incorporation of such units into peptides is a known strategy to enhance proteolytic stability, as the additional substitution can prevent recognition by proteases. rsc.org Peptidomimetics containing these structures can also adopt unique secondary structures, which can be beneficial for improving the biological activity of peptides. rsc.org

Derivatives of α,α-disubstituted amino amides have been investigated for their potential as antimicrobial agents. nih.gov Research has shown that certain small α,α-disubstituted β-amino amides exhibit potent anti-biofilm activity against bacteria like Staphylococcus aureus. nih.gov These compounds have been observed to disrupt the bacterial membrane and remove biofilm biomass, highlighting their potential as scaffolds for developing new agents to combat recalcitrant biofilms. nih.gov

Furthermore, α,α-disubstituted α-amino acids are recognized as key biological scaffolds that are attractive in drug discovery due to their specific roles and properties. researchgate.net A specific precursor, 2-azido-2,4-dimethylpentanamide, is directly converted to 2-amino-2,4-dimethylpentanamide and serves as a valuable synthetic precursor for α-methylleucine, which can be incorporated into peptide synthesis, as demonstrated in the creation of an efrapeptin C analogue. researchgate.net

Overview of Amide and Substituted Amine Chemistry in Academic Pursuits

Amides and amines are fundamental functional groups in organic and biological chemistry. acs.org Amides, characterized by a nitrogen atom linked to a carbonyl carbon, form the peptide bonds that are the building blocks of proteins. acs.org Substituted amines are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. acs.org

The synthesis of amides is a cornerstone of organic chemistry. A common method involves the acylation of an amine with a carboxylic acid derivative, such as an acid chloride. acs.orgevitachem.com The reactivity of N-substituted amides can be modulated by the nature of the substituent on the nitrogen, influencing properties like basicity and susceptibility to hydrolysis. evitachem.com This ability to fine-tune properties makes them versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals. evitachem.com

Recent research has explored novel methods for amide synthesis, such as direct formation from amines and carboxylic acids under hydrothermal conditions, which is of interest in geochemistry and astrobiology. researchgate.net The study of sterically hindered peptide bond formation, particularly between α,α-disubstituted α-amino acids, remains an active area of research due to the synthetic challenges involved. acs.org

Historical Context of Related Structures and their Role in Chemical Discovery

The history of this compound is intrinsically linked to the broader discovery and study of amino acids and their derivatives. The first amino acid, asparagine, was isolated in the early 19th century. wipo.int This discovery paved the way for the identification of the 22 proteinogenic amino acids that are fundamental to life. wipo.int

The development of synthetic methodologies for non-proteinogenic amino acids, such as α,α-disubstituted α-amino acids, marked a significant advancement in chemical synthesis. researchgate.net These unnatural amino acids became crucial for creating peptides with modified properties, such as increased resistance to enzymatic degradation. rsc.org The exploration of methods like the Strecker synthesis and various enolate-based reactions has enabled the construction of these complex structures. researchgate.net The synthesis of α-amino amides, as a class, has been a long-standing area of interest, with early methods being developed decades ago. github.io The continuous development of more efficient and selective synthetic routes remains a focus of contemporary organic chemistry. rsc.org

Current Landscape of Academic Research Pertaining to this compound and its Derivatives

Current research continues to explore the synthetic utility and biological potential of this compound and structurally related compounds. A key area of investigation is the development of efficient and scalable syntheses for α,α-disubstituted amino amides. rsc.orgrsc.org For instance, practical methods for preparing these compounds from simple starting materials like methyl cyanoacetate (B8463686) have been reported, focusing on chemoselective reductions as a key step. rsc.orgrsc.org

The biological activities of derivatives are also under active investigation. As mentioned, α,α-disubstituted β-amino amides are being studied for their ability to eradicate bacterial biofilms, a significant challenge in medicine and industry. nih.gov Research in this area focuses on understanding their mechanism of action, which appears to involve direct interaction with and disruption of bacterial membranes. nih.gov

Furthermore, derivatives of 2,4-dimethylpentanamide are being incorporated into more complex molecules with potential therapeutic applications. For example, a derivative of 2,4-dimethylpentanamide has been used in the synthesis of novel topical antiandrogens. acs.org Additionally, complex derivatives are being synthesized and evaluated in the context of medicinal chemistry, such as in the development of potential inhibitors for various biological targets. ontosight.ai The enzymatic resolution of precursors like 2-azido-2,4-dimethylpentanamide to obtain enantiomerically pure α-amino acids and amides remains a valuable tool for the synthesis of chiral drugs and bioactive peptides. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2,4-dimethylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-7(3,9)6(8)10/h5H,4,9H2,1-3H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJJDCJLMLWWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2,4 Dimethylpentanamide

Chemo- and Regioselective Synthesis Strategies for the Pentanamide Core

The construction of the 2-amino-2,4-dimethylpentanamide scaffold requires careful control over the formation of the amide bond and the introduction of the key functional groups onto the pentane (B18724) framework.

Established Reaction Pathways for Amide Bond Formation

The formation of the amide bond in this compound is often challenging due to the sterically hindered nature of the α,α-disubstituted amino acid precursor. Standard peptide coupling reagents may prove inefficient. However, several robust methods have been developed for the formation of sterically hindered amides. chimia.ch

One effective strategy involves the use of acyl fluorides as activated carboxylic acid derivatives. These can be generated in situ from the corresponding carboxylic acid using reagents like cyanuric fluoride (B91410) or XtalFluor-E and subsequently reacted with an amine at elevated temperatures to form the desired amide. rsc.orgresearchgate.net This method has been shown to be effective for coupling sterically demanding substrates where other methods fail. rsc.org Another approach is the use of titanium(IV) chloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov This method has demonstrated broad substrate scope, although yields may be lower for highly hindered substrates. nih.gov

More recent developments include the use of Grignard reagents with isocyanates, which provides a facile route to sterically hindered amides. chimia.ch Additionally, one-pot procedures using reagents like thionyl chloride (SOCl₂) have been developed for the synthesis of secondary and tertiary amides from carboxylic acids and amines, even with sterically demanding starting materials. researchgate.net

Table 1: Comparison of Selected Amide Bond Formation Methods for Hindered Substrates

| Method | Reagents | Advantages | Limitations |

| Acyl Fluoride | Cyanuric fluoride, XtalFluor-E | High reactivity, suitable for hindered substrates. rsc.org | May require elevated temperatures. |

| TiCl₄ Mediated | TiCl₄, Pyridine | Direct condensation, good for a range of substrates. nih.gov | Lower yields with highly hindered substrates. nih.gov |

| Grignard Reaction | Grignard reagent, Isocyanate | Robust and high-yielding for hindered amides. chimia.ch | Requires availability of the corresponding isocyanate. |

| SOCl₂ Mediated | SOCl₂, Amine | One-pot procedure, good yields for hindered amines. researchgate.net | Potential for side reactions if not controlled. |

Introduction of the Geminal Amino and Methyl Groups

The defining feature of this compound is the geminal amino and methyl groups at the α-position. The term "geminal" refers to the relationship between two functional groups attached to the same carbon atom. fiveable.mewikipedia.org The introduction of these groups can be achieved through various synthetic strategies.

One common approach is the Strecker synthesis, which involves the reaction of a ketone (in this case, 4-methyl-2-pentanone) with an amine source and a cyanide source. The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid, which can subsequently be converted to the amide.

Alternatively, methods for the asymmetric synthesis of α,α-disubstituted α-amino acids can be employed. nih.gov These often involve the alkylation of a chiral glycine (B1666218) enolate equivalent, where one of the α-substituents is introduced stereoselectively. Another powerful method is the catalytic asymmetric addition of nucleophiles to α-iminoesters. rsc.org For instance, the direct catalytic addition of acetonitrile (B52724) to an α-iminoester can yield α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org

The Hofmann rearrangement of a suitably substituted amide can also be used to introduce the amino group. This involves the conversion of a primary amide to a primary amine with one fewer carbon atom. researchgate.net

Approaches to the Branched Pentane Backbone

Grignard reactions are a classic and effective method for creating branched hydrocarbon chains. For example, the reaction of isobutylmagnesium bromide with a suitable electrophile can be used to construct the isobutyl group present in the target molecule. plymouth.ac.uk The Corey-House synthesis, which involves the reaction of a lithium dialkylcuprate with an alkyl halide, is another powerful tool for forming carbon-carbon bonds and can be used to assemble the branched pentane skeleton. bibliotekanauki.pl

Modern methods for the synthesis of highly branched alkanes also include catalytic reforming and isomerization processes, although these are more commonly applied on an industrial scale for fuel production. researchgate.netstackexchange.com For laboratory-scale synthesis, coupling reactions such as the Suzuki or Stille couplings can also be employed to connect smaller fragments and build the desired carbon framework.

Enantioselective Synthesis and Chiral Resolution of this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer is often crucial for pharmaceutical applications.

Asymmetric Synthetic Routes to Enantiopure Stereoisomers (e.g., (S)-2-Amino-N,4-dimethylpentanamide)

The asymmetric synthesis of α,α-disubstituted amino acids and their derivatives is a well-established field. nih.govorganic-chemistry.org One of the most common strategies involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org Evans oxazolidinones are another class of widely used chiral auxiliaries for the asymmetric synthesis of α-amino acids. researchgate.net

A specific example is the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, where a recyclable chiral auxiliary is used to form a Ni(II) complex with a glycine Schiff base. mdpi.comnih.gov This complex is then alkylated, and subsequent removal of the auxiliary yields the desired enantiomerically pure amino acid. mdpi.comnih.gov A similar strategy could be envisioned for the synthesis of (S)-2-amino-2,4-dimethylpentanamide.

Catalytic asymmetric synthesis offers a more atom-economical approach. Chiral catalysts can be used to control the stereochemistry of key bond-forming reactions. For instance, chiral phase-transfer catalysts have been used in the asymmetric synthesis of α-amino acids. researchgate.net

Chiral Auxiliary and Asymmetric Catalysis Applications in Aminopentanamide Synthesis

The application of chiral auxiliaries in the synthesis of aminopentanamides follows the general principles of asymmetric synthesis. The auxiliary is first attached to a precursor molecule, typically forming a chiral amide or imide. The stereocenter on the auxiliary then directs the approach of a reactant in a subsequent step, such as an alkylation or an addition reaction, leading to the formation of a new stereocenter with a high degree of stereocontrol. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Asymmetric catalysis provides an alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of the desired enantiomerically enriched product. chinesechemsoc.org For the synthesis of α,α-disubstituted amino amides, chiral catalysts can be employed in reactions such as the asymmetric addition of nucleophiles to imines or the enantioselective C-H functionalization of a precursor molecule. The development of new and more efficient chiral catalysts is an active area of research. chinesechemsoc.org

For the separation of racemic mixtures of amino amides, chiral resolution techniques can be employed. wikipedia.org This can involve the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. wikipedia.org Chiral chromatography is another powerful technique for separating enantiomers, using a chiral stationary phase to selectively retain one enantiomer over the other. nih.govyakhak.org Enzymatic resolution, which utilizes the stereoselectivity of enzymes to selectively react with one enantiomer, is also a viable method. nih.govnih.gov

Diastereoselective Synthesis and Chromatographic Separation Techniques for Stereoisomers

The synthesis of this compound, which contains a stereocenter, necessitates precise control over its three-dimensional arrangement. Diastereoselective synthesis aims to preferentially form one stereoisomer over others. A key strategy involves the use of chiral auxiliaries or catalysts to guide the reaction pathway.

Enzymatic resolution has emerged as a powerful technique for obtaining enantiomerically pure precursors. For instance, the kinetic resolution of the related compound 2-azido-2,4-dimethylpentanamide is effectively achieved using an L-amidase from Ochrobactrum anthropi. thieme-connect.de This biocatalytic process selectively hydrolyzes the amide, yielding the (S)-configured α-azido carboxylic acid and the unreacted (R)-configured α-azido carboxamide, both with excellent enantiomeric purity. thieme-connect.de The resulting enantiopure azido (B1232118) compounds are valuable precursors that can be converted to the corresponding amino amides.

Once a mixture of stereoisomers is synthesized, chromatographic separation is a critical step for isolation. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for resolving enantiomers. Macrocyclic glycopeptides, such as Ristocetin A, have been successfully used as CSPs for the separation of various unnatural amino acids. mst.edu The separation conditions, including mobile phase composition (e.g., reversed-phase or polar-organic mobile phase), temperature, and flow rate, are optimized to achieve excellent resolution. mst.edu For complex mixtures, the major drawback of synthesizing a racemic compound is the need for subsequent chiral HPLC separation, which can be a bottleneck in large-scale production. acs.org

Table 1: Chromatographic Separation Parameters

| Parameter | Description | Example Application | Reference |

|---|---|---|---|

| Stationary Phase | Chiral material that interacts differently with each enantiomer. | Ristocetin A | mst.edu |

| Mobile Phase | Solvent system that carries the sample through the column. | Reversed-phase or Polar-Organic Mode | mst.edu |

| Temperature | Affects the kinetics and thermodynamics of the separation. | Optimized for each separation | mst.edu |

| Flow Rate | Influences the resolution and analysis time. | Optimized for each separation | mst.edu |

Salt Resolution Methodologies for Enantiomeric Enrichment

Classical resolution via diastereomeric salt formation is a robust and scalable method for enriching one enantiomer from a racemic mixture. This technique involves reacting the racemic compound, typically an acid or a base, with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, most importantly solubility, allowing them to be separated by fractional crystallization.

In the synthesis of precursors to related complex molecules, this method has been effectively applied. For example, a racemic α-hydroxy acid intermediate can be resolved using a chiral amine, such as (S)-α-methyl benzylamine. acs.orgacs.org The reaction in a suitable solvent like ethyl acetate (B1210297) leads to the crystallization of one diastereomeric salt, which can be isolated by filtration. acs.org Subsequent treatment of the purified salt with a strong acid liberates the desired enantiopure α-hydroxy acid. acs.org While this method can be highly effective, achieving high yields and enantiomeric excess often requires careful optimization of the solvent, temperature, and stoichiometry of the resolving agent. A moderate initial enantiomeric excess from a preceding reaction can be significantly enhanced to >99% ee through this crystallization step. acs.orgacs.org

Table 2: Example of Salt Resolution for a Precursor

| Step | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Salt Formation | Racemic α-hydroxy-acid, (S)-α-methyl benzylamine, Ethyl acetate | Formation of diastereomeric ammonium (B1175870) salts | acs.org |

| Crystallization | Cooling of the reaction mixture | Selective precipitation of one diastereomeric salt | acs.org |

| Isolation | Filtration | Separation of the solid diastereomeric salt | acs.org |

| Liberation | Purified salt treated with 36% HCl | Yields enantiopure α-hydroxy acid (>99% ee) | acs.org |

Process Development and Scalability Investigations in Aminopentanamide Synthesis Research

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. Process development for aminopentanamide-like structures focuses on creating routes that are not only high-yielding but also safe, cost-effective, and robust enough for kilogram-scale manufacturing. acs.orgacs.orgresearchgate.netresearchgate.net

A key aspect of scalability is the redesign of synthetic routes to avoid problematic reagents or conditions. For instance, high-pressure reactions or the use of energetic intermediates like nitropyridines are often replaced with safer alternatives. acs.org The development of a scalable process for a novel topical antiandrogen, which shares structural motifs with aminopentanamides, involved replacing a late-stage chiral separation with an earlier introduction of the chiral center via an enantioselective reaction and subsequent salt resolution. acs.orgacs.org This strategic change, coupled with the development of scalable processes for key intermediates like aminopyridine and α-hydroxy-acid, enabled the manufacture of the target compound on a kilogram scale with high purity and enantiomeric excess. acs.orgacs.orgresearchgate.net

Optimizing Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a cornerstone of process chemistry, directly impacting the efficiency and economic viability of a synthesis. For aminopentanamide synthesis, critical parameters such as temperature, solvent, catalyst, and reagent stoichiometry are meticulously fine-tuned. evitachem.com

Key Optimization Areas:

Temperature Control: Precise temperature management is crucial. For example, reducing the reaction temperature from -78 °C to -94 °C in an allylboration step was shown to improve the diastereomeric ratio from 85% to 95%. google.com

Solvent Choice: The solvent can influence reaction rates, selectivity, and ease of purification. A solvent switch from dichloromethane (B109758) to acetonitrile was explored to facilitate a coupling reaction, although heating was still required to achieve conversion. acs.org In another case, changing the solvent from THF to diethyl ether improved the selectivity of a Grignard addition. google.com

Catalyst Selection: The choice of catalyst can dramatically affect the outcome. In a hydrogenation step, a combination of Pd(OH)2/C as a catalyst and NaOMe as a base was optimized to achieve deprotection and dechlorination while suppressing undesired side reactions. researchgate.net Similarly, the use of a specific molybdenum catalyst improved the regioselectivity of a hydrostannylation reaction from 1:5 to 1:10, minimizing the formation of an undesired isomer. google.com

Reagent Stoichiometry: Adjusting the molar ratios of reactants can minimize side product formation. In industrial settings using continuous flow reactors, maintaining precise molar ratios (e.g., 1:1.05 acyl chloride to amine) is critical for purity.

Implementation of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety. nih.gov This involves designing synthetic routes that reduce waste, avoid hazardous substances, and improve energy efficiency.

Key strategies relevant to aminopentanamide synthesis include:

Use of Biocatalysis: Employing enzymes, as seen in the enzymatic resolution of 2-azido-2,4-dimethylpentanamide, is a hallmark of green chemistry. thieme-connect.de These reactions are typically run in aqueous media under mild conditions, avoiding harsh reagents and solvents.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions are a prime example of this principle. nih.gov

Avoiding Hazardous Reagents: A significant achievement in process development is the replacement of hazardous chemicals. For example, one scalable route successfully substituted hazardous azide (B81097) chemistry with a safer CDI-mediated Lossen rearrangement. researchgate.net

Catalysis: The use of catalytic reagents over stoichiometric ones reduces waste. The development of efficient catalytic systems for key steps like hydrogenation and coupling reactions aligns with green chemistry goals. researchgate.netgoogle.com

By focusing on these principles, chemists can develop synthetic pathways to this compound and related compounds that are not only scientifically elegant but also sustainable and environmentally responsible.

Chemical Transformations and Derivatization Strategies of 2 Amino 2,4 Dimethylpentanamide

Reactivity Profiles of the Amino and Amide Functionalities

The reactivity of 2-Amino-2,4-dimethylpentanamide is a composite of the individual reactivities of its amino and amide moieties, which are in turn modulated by the steric hindrance imposed by the gem-dimethyl group and the isobutyl group.

The primary amino group in this compound is nucleophilic, owing to the lone pair of electrons on the nitrogen atom. This allows it to participate in a range of reactions with electrophiles. However, the steric bulk of the adjacent isobutyl and gem-dimethyl groups can temper this reactivity compared to less hindered primary amines.

Common reactions involving the amino group include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. The reaction proceeds via nucleophilic substitution.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives (amides). This is a common strategy for protecting the amino group or introducing new functional moieties.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

While the amino group is primarily nucleophilic, it can exhibit electrophilic character under specific conditions, such as after conversion to a better leaving group. However, its predominant role in chemical transformations is that of a nucleophile.

Table 1: Predicted Reactivity of the Amino Group in this compound

| Reaction Type | Reagent Class | Predicted Product | General Conditions |

| Alkylation | Alkyl halide (R-X) | N-alkyl-2-amino-2,4-dimethylpentanamide | Base, solvent |

| Acylation | Acyl chloride (RCOCl) | N-acyl-2-amino-2,4-dimethylpentanamide | Base, solvent |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-alkyl-2-amino-2,4-dimethylpentanamide | Acid/Base catalyst, H₂, Pd/C or NaBH₃CN |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | N-sulfonyl-2-amino-2,4-dimethylpentanamide | Base, solvent |

Amide Group Transformations and Stability

The amide group in this compound is generally stable and less reactive than the amino group. The resonance delocalization of the nitrogen lone pair into the carbonyl group reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. Amides are relatively unreactive towards nucleophilic acyl substitution due to the poor leaving group ability of the amino group libretexts.org.

Key transformations of the amide group typically require harsh reaction conditions:

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid (2-amino-2,4-dimethylpentanoic acid) and ammonia (B1221849) under strong acidic or basic conditions with heating libretexts.org. The steric hindrance around the carbonyl group may necessitate more forcing conditions compared to unhindered amides.

Reduction: The amide can be reduced to a primary amine (2,4-dimethylpentane-1,2-diamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) libretexts.org.

Dehydration: Primary amides can be dehydrated to nitriles using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀) libretexts.org.

The stability of the amide bond is a crucial feature, making it a reliable linker in more complex molecular architectures.

The presence of both N-H (from the amino and amide groups) and C=O (from the amide group) functionalities allows this compound to participate in both intra- and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: The close proximity of the amino and amide groups, although attached to the same carbon, may allow for weak intramolecular hydrogen bonding between the amino group (as a donor) and the amide carbonyl oxygen (as an acceptor). This can influence the conformational preferences of the molecule. The formation of a strong intramolecular hydrogen bond between a carboxyl O-H group and an amide C=O group has been observed in other amino acid derivatives, which can stabilize certain conformers nih.gov. While this compound has an amino group instead of a carboxyl group, a similar, albeit weaker, interaction is conceivable.

Intermolecular Hydrogen Bonding: In the solid state and in solution, this compound molecules can form extensive networks of intermolecular hydrogen bonds. The amino and amide N-H groups can act as hydrogen bond donors, while the amide carbonyl oxygen can act as a hydrogen bond acceptor masterorganicchemistry.comyoutube.com. These interactions can significantly influence the physical properties of the compound, such as its melting point and solubility. From a reactivity standpoint, intermolecular hydrogen bonding can affect the availability of the lone pairs on the amino nitrogen and the carbonyl oxygen, potentially modulating their reactivity. Solvents capable of hydrogen bonding can also compete for these interactions, influencing reaction rates.

Design and Synthesis of Functionalized Derivatives and Analogues

The functional groups of this compound serve as handles for the synthesis of a variety of derivatives with tailored properties.

A primary route for derivatization involves the formation of N-substituted derivatives at the amino group. This can be achieved through various reactions, as mentioned in section 3.1.1. The synthesis of N-substituted amides is a common strategy in medicinal chemistry to explore structure-activity relationships.

A general approach involves the acylation of the amino group:

R-COCl + H₂N-C(CH₃)(CH₂CH(CH₃)₂)CONH₂ → R-CONH-C(CH₃)(CH₂CH(CH₃)₂)CONH₂ + HCl

This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. A wide variety of acyl chlorides can be used to introduce different R groups, leading to a library of N-acyl-2-amino-2,4-dimethylpentanamide derivatives.

Alternatively, coupling reactions with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provide another versatile method for forming the N-acyl bond.

Table 2: Examples of Synthetic Strategies for N-Substituted Derivatives

| Derivative Type | Synthetic Method | Reagents |

| N-Aryl | Nucleophilic Aromatic Substitution | Aryl halide with activating group |

| N-Heterocyclyl | Condensation or Substitution | Halogenated heterocycle |

| Peptide Analogue | Peptide Coupling | N-protected amino acid, coupling agent |

Modifications at the Amino Group for Probe Development

The primary amino group is a common target for the attachment of reporter groups to create chemical probes. Amine-reactive probes are widely used to modify biomolecules and other compounds thermofisher.com. These probes can be fluorescent dyes, biotin (B1667282) tags for affinity purification, or radioactive isotopes for imaging applications.

The modification typically involves the reaction of the amino group with an amine-reactive derivative of the probe molecule. Common amine-reactive functional groups include:

Succinimidyl esters (NHS esters): These react with primary amines to form stable amide bonds thermofisher.com.

Isothiocyanates: These react with primary amines to form stable thiourea (B124793) linkages.

Aldehydes: These can be used for reductive amination to attach a probe via a stable secondary amine linkage.

The choice of probe and linking chemistry depends on the specific application and the desired properties of the final conjugate. The steric hindrance around the amino group of this compound might require optimized reaction conditions to achieve efficient labeling.

Incorporation into Peptide Mimetics and Conformationally Constrained Systems

The unique structural features of this compound, specifically its sterically hindered α-carbon, make it a candidate for incorporation into peptide mimetics and conformationally constrained systems. While direct studies detailing its use are not prevalent, its architecture suggests a potential role in influencing peptide backbone conformation. The gem-dimethyl group at the α-position, along with the isobutyl group, can restrict the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This restriction can enforce specific secondary structures, such as β-turns or helical motifs, which are crucial for biological activity in many peptides.

The design of peptide mimetics often involves the introduction of non-proteinogenic amino acids to enhance stability against enzymatic degradation and to lock the molecule in a bioactive conformation. The incorporation of residues with bulky side chains or α,α-disubstituted amino acids is a common strategy to achieve conformational constraint. These modifications can lead to analogues with improved receptor selectivity and potency. For instance, the synthesis of conformationally constrained amino acid and peptide derivatives often involves the alkylation of cyclic amino acid precursors to create derivatives with dialkylated α-carbons, which serve as mimetics for natural amino acids like phenylalanine. rsc.org

The utility of such constrained building blocks is evident in the development of analogues for bioactive peptides. For example, constrained dipeptide surrogates and peptide mimics have been synthesized using various scaffolds, including azacycloalkane amino acids, to probe the conformational requirements for biological activity. These strategies aim to mimic the secondary structures of peptides, which are often involved in molecular recognition and binding events.

Comparative Reactivity Studies with Nitrile Analogues

A comparative analysis of the reactivity of this compound with its corresponding nitrile analogue, 2-amino-2,4-dimethylpentanenitrile, highlights the distinct chemical behaviors imparted by the amide and nitrile functional groups.

Reactivity of the Amide Group in this compound:

The amide group is generally less reactive than the nitrile group. Its reactivity centers on the carbonyl carbon, which is susceptible to nucleophilic attack, and the N-H bonds, which can undergo deprotonation.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield the corresponding carboxylic acid, 2-amino-2,4-dimethylpentanoic acid, and ammonia. This reaction typically requires more forcing conditions (e.g., strong acid or base and heat) compared to nitrile hydrolysis.

Reduction: The amide can be reduced to the corresponding primary amine, 2-amino-2,4-dimethylpentan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Dehydration: Treatment with a strong dehydrating agent can convert the primary amide to the nitrile, 2-amino-2,4-dimethylpentanenitrile.

Reactivity of the Nitrile Group in 2-Amino-2,4-dimethylpentanenitrile:

The nitrile group possesses a carbon-nitrogen triple bond, making it susceptible to both nucleophilic and electrophilic attack, as well as reduction.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions, typically proceeding through an intermediate amide to the carboxylic acid. This process can sometimes be stopped at the amide stage under controlled conditions.

Reduction: The nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group can be attacked by various nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis of the intermediate imine.

The primary amino group in both compounds exhibits similar reactivity, participating in reactions such as acylation, alkylation, and Schiff base formation. However, the electronic nature of the adjacent functional group (amide vs. nitrile) can subtly influence the nucleophilicity of this amino group.

| Functional Group | Typical Reactions of this compound | Typical Reactions of 2-Amino-2,4-dimethylpentanenitrile |

| Amide | Hydrolysis to carboxylic acid, Reduction to amine, Dehydration to nitrile | - |

| Nitrile | - | Hydrolysis to carboxylic acid (via amide), Reduction to primary amine, Nucleophilic addition |

| Amino | Acylation, Alkylation, Schiff base formation | Acylation, Alkylation, Schiff base formation |

Mechanistic Investigations of Derivatization Reactions Involving this compound

Mechanistic investigations into the derivatization of this compound would focus on the interplay of its primary amine and amide functionalities, as well as the steric hindrance imposed by its bulky substituents.

N-Acylation:

The reaction of the primary amino group with an acylating agent, such as an acid chloride or anhydride, proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

This forms a tetrahedral intermediate.

The intermediate then collapses, expelling the leaving group (e.g., chloride) to form the N-acylated product.

The steric bulk of the gem-dimethyl and isobutyl groups at the α-carbon may hinder the approach of the acylating agent, potentially slowing the reaction rate compared to less substituted primary amines.

Amide Hydrolysis:

The hydrolysis of the amide group can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate which then collapses, eliminating ammonia (which is protonated to ammonium) and yielding the carboxylic acid.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then expels the amide ion (a poor leaving group). A subsequent acid-base reaction between the carboxylic acid and the amide ion gives the carboxylate and ammonia.

The steric hindrance around the amide group in this compound would likely make both acid and base-catalyzed hydrolysis more difficult compared to unhindered primary amides.

Advanced Characterization and Analytical Methodologies in 2 Amino 2,4 Dimethylpentanamide Research

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopy is a cornerstone in the analysis of 2-Amino-2,4-dimethylpentanamide, providing detailed insights into its molecular architecture and properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum, the protons of the two methyl groups of the isobutyl moiety would appear as a doublet, while the methine proton of this group would be a multiplet. The protons of the methylene (B1212753) group adjacent to the chiral center would also exhibit complex splitting patterns due to their diastereotopicity. The methyl group at the chiral center would present as a singlet, and the primary amide and amine protons would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the amide group would resonate at the lowest field (highest ppm value), followed by the quaternary carbon at the chiral center. The remaining aliphatic carbons of the isobutyl group and the methyl group at the chiral center would appear at higher fields. While specific spectral data for this compound is not widely published, a dissertation on related molecular torsion balances indicates that NMR analysis is a standard procedure following its synthesis. pitt.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Amide (-CONH₂) | 7.0 - 8.0 | 175 - 180 | Broad Singlet |

| Amino (-NH₂) | 1.5 - 3.0 | - | Broad Singlet |

| Quaternary Carbon (C2) | - | 55 - 65 | Singlet |

| C2-Methyl (-CH₃) | 1.2 - 1.5 | 20 - 25 | Singlet |

| Methylene (-CH₂-) | 1.5 - 1.8 | 45 - 55 | Multiplet |

| Methine (-CH-) | 1.8 - 2.2 | 25 - 35 | Multiplet |

| Isobutyl Methyls (-CH(CH₃)₂) | 0.8 - 1.0 | 22 - 26 | Doublet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for confirming the presence of key functional groups in this compound. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. nih.govresearchgate.net

The primary amine (-NH₂) group would show characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The primary amide (-CONH₂) group is also readily identifiable through its distinct vibrational modes. The N-H stretching vibrations of the amide appear in a similar region to the amine, while the C=O stretching vibration (Amide I band) gives a strong absorption between 1630 and 1700 cm⁻¹. researchgate.netmdpi.com The N-H bending vibration (Amide II band) is typically observed around 1510-1580 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations from the dimethylpentane backbone would be observed in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Primary Amide (-CONH₂) | N-H Stretch | 3300 - 3500 | Medium |

| C=O Stretch (Amide I) | 1630 - 1700 | Strong | |

| N-H Bend (Amide II) | 1510 - 1580 | Medium | |

| Alkane (-C-H) | C-H Stretch | 2850 - 3000 | Strong |

Electronic spectroscopy techniques are employed to study the electronic transitions within the molecule and are particularly vital for assessing chiral purity.

UV-Visible (UV-Vis) spectroscopy is used to investigate electronic transitions. As this compound lacks significant chromophores like aromatic rings, its UV absorption is expected to be in the far-UV region, primarily due to n→π* transitions of the carbonyl group in the amide. researchgate.net Studies on non-aromatic amino acids have shown that charged amino groups can also contribute to absorption beyond 250 nm. nih.govresearchgate.netacs.org

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the purification of this compound and for the critical assessment of its chemical and enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the enantiomers of this compound. This is crucial as different enantiomers can have distinct biological activities. The separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.

For branched-chain amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak series), are commonly employed. mdpi.comunife.it Another effective approach is ligand-exchange chromatography, often using a teicoplanin-based CSP, where the enantiomers form transient diastereomeric complexes with a chiral selector coated on the stationary phase. chromatographytoday.comethz.ch The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. newdrugapprovals.orgacs.org The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric purity.

Table 3: Representative Chiral HPLC Method for Separation of Amino Amide Enantiomers

| Parameter | Condition |

| Column | Chiralpak IA (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

Note: This is a representative method based on the separation of analogous compounds. up.ptresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. Due to the low volatility of amino acid amides, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. nist.govd-nb.info Common derivatization agents include chloroformates, which react with the amine and amide groups. nih.gov

The gas chromatograph separates the derivatized compound from other components in the mixture. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation and identification of impurities. whitman.eduuni-saarland.de For an amino amide, characteristic fragmentation would involve cleavage alpha to the nitrogen atoms and loss of the isobutyl group.

Table 4: Predicted Key Mass Fragments for Derivatized this compound in GC-MS

| m/z Value | Proposed Fragment Identity |

| [M]+ | Molecular ion of the derivatized compound |

| [M-57]+ | Loss of the isobutyl group (C₄H₉) |

| [M-R]+ | Loss of a part of the derivatizing agent (R) |

| 86 | C₄H₁₀N⁺ (from cleavage alpha to the amino group) |

| 44 | CONH₂⁺ (from the amide group) |

Note: The specific m/z values depend on the derivatizing agent used. The fragments listed are based on general fragmentation patterns of aliphatic amines and amides. miamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, a compound that is not amenable to direct analysis by gas chromatography due to its low volatility. This technique couples the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for analyzing complex mixtures and assessing compound purity.

In the context of this compound research, LC-MS is employed to monitor the progress of synthesis reactions, identify byproducts, and quantify the target analyte in various matrices. The technique is particularly useful for stability studies, such as investigating the hydrolytic instability that can affect N-acylated amino acid amides under certain conditions. acs.org For chiral molecules like this compound, LC-MS can be adapted for enantiomeric excess determination when coupled with a chiral stationary phase or using chiral derivatizing agents. nih.gov

Mass spectrometry provides crucial data on the molecular weight and structure of the analyte. For this compound (molar mass: 144.21 g/mol ), electrospray ionization (ESI) is a common ionization method, typically generating the protonated molecule [M+H]⁺ at an m/z of approximately 145.13. chemicalbook.comuni.lu Further fragmentation in the mass spectrometer (MS/MS) can provide structural information for unambiguous identification. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, offer an additional dimension of characterization. chemicalbook.comuni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 145.13355 | 134.3 |

| [M+Na]⁺ | 167.11549 | 139.7 |

| [M+K]⁺ | 183.08943 | 139.6 |

| [M+NH₄]⁺ | 162.16009 | 154.7 |

| [M-H]⁻ | 143.11899 | 133.7 |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2µm particles to achieve faster, more efficient, and higher-resolution separations. chromatographytoday.com This enhanced performance is particularly advantageous in the analysis of this compound, where rapid purity assessments and the resolution of closely related impurities are critical. bldpharm.com

The primary application of UPLC in this field is the enantioselective analysis of chiral amino acids and their derivatives. nih.gov By using chiral stationary phases (CSPs), UPLC methods can resolve the (R)- and (S)-enantiomers of this compound with high resolution and significantly reduced analysis times, often under three minutes. nih.gov This capability is crucial for monitoring stereoselective syntheses and for the quality control of enantiomerically pure material. The increased peak capacity of UPLC also allows for the simultaneous analysis of multiple isomers and impurities in a single run. nih.gov

A typical UPLC method for the chiral separation of an amino amide like this compound would involve a specialized chiral column and an optimized mobile phase, often a mixture of an organic solvent and an aqueous buffer, delivered at a high flow rate.

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | UHPLC/UPLC System |

| Column | Chiral Stationary Phase (e.g., Quinine-based core-shell) |

| Particle Size | < 2 µm |

| Mobile Phase | Acetonitrile (B52724)/Water with additives (e.g., Formic Acid, TFA) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Analysis Time | < 5 minutes |

| Detection | UV or Mass Spectrometry (UPLC-MS) |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For chiral molecules such as this compound, it is the gold standard for the unambiguous assignment of absolute stereochemistry. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, which reveals the exact spatial arrangement of atoms, bond lengths, and bond angles.

While a crystal structure of the isolated this compound molecule is not publicly documented, its absolute configuration has been confirmed through the structural analysis of a more complex derivative. The Protein Data Bank (PDB) contains the crystal structure of a hematopoietic cell kinase (HCK) inhibitor that incorporates the (S)-enantiomer of the this compound moiety. wwpdb.orgebi.ac.ukproteopedia.org This analysis provides unequivocal proof of the (S)-configuration within that specific molecular environment and demonstrates the utility of this building block in medicinal chemistry. The crystallographic data from this entry provides detailed information about the solid-state conformation of the amino amide fragment. ebi.ac.ukpdbj.org

| Parameter | Value |

|---|---|

| PDB Entry ID | 5h0g |

| Experimental Method | X-RAY DIFFRACTION |

| Space Group | P2₁2₁2₁ |

| Unit Cell Lengths (Å) | a=43.07, b=85.34, c=129.72 |

| Unit Cell Angles (°) | α=90, β=90, γ=90 |

| Resolution (Å) | 1.90 |

| R-Value Free | 0.224 |

Computational and Theoretical Studies of 2 Amino 2,4 Dimethylpentanamide and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. For 2-Amino-2,4-dimethylpentanamide, these methods can map out its electronic distribution and identify regions susceptible to chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly useful for mapping reaction pathways and determining the energetics of chemical reactions. For a molecule like this compound, DFT can be employed to study potential reactions such as amide hydrolysis or reactions involving the primary amine group.

By calculating the energies of reactants, transition states, and products, DFT can elucidate the most likely mechanism for a given transformation. For example, a hypothetical study on the hydrolysis of the amide group would involve calculating the activation energy barriers for different potential pathways, thereby identifying the most energetically favorable route. These calculations provide insights that are critical for understanding the compound's stability and reactivity.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound (Note: The following data is illustrative and represents the type of results obtained from DFT calculations.)

| Reaction Step | Species | Relative Energy (kJ/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +50 |

| 3 | Intermediate | -10 |

| 4 | Transition State 2 | +35 |

| 5 | Products | -40 |

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a technique used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen of the primary amine, indicating these are likely sites for electrophilic interaction. researchgate.netresearchgate.netsemanticscholar.org Conversely, the hydrogen atoms of the amine group would exhibit positive potential, making them susceptible to interaction with nucleophiles. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. semanticscholar.org

The basicity of the amine groups in this compound and its derivatives is a critical parameter influencing their behavior in biological environments, particularly their ionization state at physiological pH. Computational methods can predict the pKa values of these amine groups. These predictions are often based on thermodynamic cycles calculated using quantum mechanical methods.

By analyzing how different substituents on analogues of this compound affect the electron density on the nitrogen atoms, researchers can predict trends in basicity. For instance, electron-withdrawing groups near an amine would be expected to decrease its basicity (lower pKa), while electron-donating groups would increase it. This predictive capability allows for the rational design of analogues with specific ionization properties.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can explore its conformational landscape, identifying the most stable (lowest energy) conformations. nih.gov

Understanding the preferred conformations is essential because a molecule's shape is intrinsically linked to its biological activity. princeton.edu An MD simulation can reveal how the molecule might change its shape when interacting with a biological target, such as a protein binding site. The simulations track the trajectories of atoms, providing a dynamic picture of the molecule's flexibility and intermolecular interactions. princeton.eduresearchgate.net

Prediction of Physicochemical Parameters Relevant to Molecular Interactions

A range of physicochemical properties can be predicted using computational tools, providing key information about a molecule's potential as a therapeutic agent. rsc.org These parameters are crucial for understanding how this compound and its analogues might behave in a biological system. PubChem, a public database, provides computationally generated physicochemical properties for many compounds, including this compound. uni.lu

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 144.23 g/mol | PubChem |

| XLogP3 | 0.1 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 144.12627870 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 144.12627870 g/mol | PubChem uni.lu |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Predicted Collision Cross Section ([M+H]+) | 134.3 Ų | PubChem uni.lu |

These predicted properties, such as lipophilicity (XLogP), hydrogen bonding capacity, and size (polar surface area), are critical for assessing a molecule's likely absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Based Design and In Silico Screening of Derivatives

Structure-based drug design and in silico screening are powerful computational techniques used to identify and optimize new drug candidates. nih.govmdpi.com If this compound were identified as a hit compound that interacts with a specific biological target (e.g., an enzyme or receptor), these methods could be used to design more potent derivatives.

The process typically involves:

Docking: The 3D structure of the target protein is used as a template. Computational docking programs then predict the preferred orientation of this compound or its analogues when bound to the target to form a stable complex. nih.gov

Virtual Screening: Large libraries of virtual compounds (analogues of the original molecule) are computationally docked to the target site. Their predicted binding affinities are calculated and ranked. mdpi.com

Lead Optimization: The most promising candidates from virtual screening are selected. Their structures can be further modified in silico to improve binding affinity, selectivity, and pharmacokinetic properties before they are synthesized for experimental testing. nih.gov

This approach accelerates the drug discovery process by focusing laboratory efforts on compounds that are most likely to succeed. nih.gov

Exploration of Non Clinical Applications and Structure Activity Relationships

Role as a Scaffold and Building Block in Discovery Chemistry

In discovery chemistry, the primary goal is to identify novel molecules with desired functionalities. The structural framework of a molecule, or its scaffold, is a critical determinant of its properties. 2-Amino-2,4-dimethylpentanamide serves as a robust scaffold and a versatile building block in this context.

Small molecule chemical probes are essential tools for studying biological processes. The development of these probes often relies on versatile precursors. The nitrile precursor of this compound, 2-amino-2,4-dimethylpentanenitrile, acts as a precursor in the synthesis of bioactive compounds. The amino and nitrile groups within this precursor allow for its interaction with various biological pathways. The amino group can engage in nucleophilic reactions, a fundamental process in the synthesis of complex chemical probes. Similarly, quinoline-based structures attached to butanone moieties have been explored as chemical probes for studying enzyme interactions and cellular processes. smolecule.com This highlights the principle of using amino-functionalized scaffolds as starting points for probe development.

Combinatorial chemistry is a powerful technique for generating large libraries of diverse compounds to screen for lead candidates in drug discovery. The process often involves the sequential addition of building blocks to a central scaffold. The presence of a reactive primary amino group makes this compound an ideal candidate for inclusion in such libraries. stanford.edunih.gov Amide bond formation is a cornerstone of this synthetic strategy, and compounds with terminal amino groups are frequently used. stanford.edunih.gov Optimized reaction conditions for coupling carboxylic acids to amino-modified molecules are crucial for the successful synthesis of these libraries. nih.gov The structure of this compound allows it to be readily incorporated into these synthetic workflows, contributing to the structural diversity of the resulting compound libraries.

| Property | Value |

| CAS Number | 113509-60-7 bldpharm.comchemicalbook.combiosynth.com |

| Molecular Formula | C7H16N2O biosynth.comuni.lu |

| Molecular Weight | 144.21 g/mol chemicalbook.combiosynth.com |

| InChIKey | FTJJDCJLMLWWPS-UHFFFAOYSA-N uni.lu |

| SMILES | CC(C)CC(C)(N)C(N)=O bldpharm.com |

Table 1: Chemical Properties of this compound

Contributions to Medicinal Chemistry Research and Target Identification (Non-Clinical Focus)

Beyond its role as a simple building block, this compound and its derivatives contribute to medicinal chemistry research by providing scaffolds for potentially bioactive agents and tools for studying biological systems.

The development of novel therapeutic agents often begins with the identification of a promising molecular scaffold. Derivatives of this compound have been investigated for their potential as enzyme inhibitors. evitachem.comsmolecule.com For example, a related compound, (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N,4-dimethylpentanamide, has been researched for its potential role as an enzyme inhibitor, although specific details on its activity are limited. ontosight.ai Furthermore, the broader class of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids has been identified as a novel scaffold for inhibiting glutamine transport, representing a significant improvement in potency over previous inhibitors. nih.gov These examples demonstrate the utility of the amino-pentanamide backbone in designing targeted inhibitors for enzymes and transporters. nih.gov

| Related Scaffold/Derivative | Investigated Role | Source |

| 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide | Potential enzyme inhibition | evitachem.com |

| (R)-2-Amino-N-methyl-4-methylpentanamide | Potential inhibition of enzymes in amino acid metabolism | smolecule.com |

| 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids | Novel inhibitors of ASCT2-mediated glutamine transport | nih.gov |

| Bestatin-amido-Me | Potential enzyme inhibitor | ontosight.ai |

Table 2: Examples of Related Scaffolds in Medicinal Chemistry Research

Understanding how molecules interact with biological targets is fundamental to medicinal chemistry. The nitrile precursor to this compound is a subject of biochemical research, with studies focusing on its role in biochemical pathways. Its ability to be hydrolyzed suggests potential interactions with metabolic enzymes. A similar compound, 5-Amino-N,N-dimethylpentanamide oxalate, has been shown to mimic β-strands and form β-sheet-like structures through hydrogen bonding, a key interaction in peptide design. This ability to form specific, predictable non-covalent interactions makes such scaffolds valuable for investigating molecular recognition events in biological systems.

Advanced Materials Science and Polymer Chemistry Applications

The functional groups on this compound also lend themselves to applications in materials science and polymer chemistry. The amino and amide groups can participate in polymerization reactions or be used to modify the surfaces of materials.

Research into the nitrile precursor has shown its utility in polymer synthesis, where it was found to enhance polymer stability and reactivity, leading to improved material properties for industrial applications. Derivatives of the related 5-amino-N,N-dimethylpentanamide are used as building blocks to create complex chemical structures that are essential in the development of new materials. While specific studies detailing the use of this compound in this field are not widely documented, its structural features suggest it could function as a monomer or a cross-linking agent in the synthesis of novel polymers, such as polyamides or other functional materials. The presence of both a primary amine and an amide group offers multiple reaction sites for creating complex polymeric architectures.

| Functional Group | Potential Role in Materials Science | Basis of Potential |

| Primary Amine (-NH2) | Monomer for polymerization (e.g., polyamides), surface modification | Can react with carboxylic acids, acyl chlorides, or epoxides. |

| Amide (-CONH2) | Hydrogen bonding site, cross-linking point | Can participate in hydrogen bonding networks, affecting material properties like thermal stability. |

| Branched Alkyl Structure | Influences polymer solubility and morphology | The isobutyl group can affect chain packing and solubility in organic solvents. |

Table 3: Potential Applications of this compound Functional Groups in Materials Science

Biochemical Research Contexts (Non-Clinical)

In non-clinical biochemical research, derivatives of this compound have been investigated as modulators of key cellular enzymes, demonstrating the utility of this chemical scaffold in designing targeted inhibitors.

The structure of this compound makes it a suitable scaffold for developing inhibitors that target enzyme active sites, particularly those that bind amino acids.

Werner Syndrome Helicase (WRN) Inhibition: Recent structure-activity relationship (SAR) studies identified a derivative, (R)-2-amino-N,4-dimethylpentanamide, as a key component in a novel class of potent WRN inhibitors. acs.org WRN is a DNA helicase critical for maintaining genome stability, and its inhibition is a therapeutic strategy for certain cancers. In one study, compound 4 , which incorporates the (R)-2-amino-N,4-dimethylpentanamide moiety, demonstrated significant binding affinity and biochemical potency. acs.org

Thermal shift assays showed that compound 4 stabilized the WRN protein, indicating direct binding. acs.org Surface Plasmon Resonance (SPR) analysis further quantified this interaction, revealing a strong binding affinity. acs.org

Interactive Table: WRN Inhibitor Binding Data

| Compound | Target | Assay Method | Metric | Value | Reference |

|---|---|---|---|---|---|

| Compound 4 ((R)-2-amino-N,4-dimethylpentanamide derivative) | WRN Protein | Thermal Shift Assay (TSA) | ΔTm | 4.72 °C | acs.org |

| Compound 4 ((R)-2-amino-N,4-dimethylpentanamide derivative) | WRN Protein | Surface Plasmon Resonance (SPR) | KD | 0.0019 µM | acs.org |

X-ray crystallography of the WRN-inhibitor complex revealed that the inhibitor binds in the ATP-binding site. acs.org The binding of compound 4 induced an unexpected large conformational shift of the helicase domain compared to the unbound structure. acs.org Key interactions included hydrogen bonds between the ligand and amino acid residues GLU89 and LYS93 in the protein's binding pocket. acs.org

Hematopoietic Cell Kinase (HCK) Inhibition: In a separate line of research, derivatives of 7-substituted pyrrolo-pyrimidine featuring an amino acid amide side chain, including one based on (S)-2-amino-N,4-dimethylpentanamide, were synthesized and evaluated as inhibitors of Hematopoietic Cell Kinase (HCK). pdbj.org HCK is a tyrosine kinase implicated in some forms of leukemia. The study found that the inhibitory activity of these compounds was highly dependent on the basicity of the amine nitrogen, which forms a crucial ionic bond with the Asp348 residue of HCK. pdbj.org While the derivatives had the same predicted binding mode as a highly potent parent compound, their inhibitory concentrations (IC50) were 100 to 1000 times higher. pdbj.org This "activity cliff" was attributed to variations in the pKa of the amine nitrogen, with a significant correlation observed between the predicted pKa and the measured IC50 values. pdbj.org

Interactive Table: HCK Inhibitor Activity

| Compound Moiety | Target | Key Interaction Site | Finding | Reference |

|---|---|---|---|---|

| (S)-2-amino-N,4-dimethylpentanamide | Hematopoietic Cell Kinase (HCK) | Asp348 | Inhibitory activity is highly correlated with the basicity (predicted pKa) of the amine nitrogen. | pdbj.org |

Emerging Research Directions and Future Perspectives on 2 Amino 2,4 Dimethylpentanamide

Innovations in Green and Sustainable Synthesis Methodologies

The synthesis of sterically hindered amino amides like 2-Amino-2,4-dimethylpentanamide presents challenges that are increasingly being addressed by green and sustainable chemistry principles. Future research in this area is likely to focus on moving away from traditional, often wasteful, synthetic routes towards more efficient and environmentally benign methodologies.

One promising direction is the adoption of flow chemistry . nih.govunimib.itscispace.comdurham.ac.uk Continuous-flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and high-throughput screening of reaction conditions. nih.govunimib.it For the synthesis of this compound, a flow-based approach could streamline the multi-step process, potentially starting from readily available precursors and incorporating in-line purification steps to minimize solvent use and waste generation. durham.ac.uk

The use of greener solvents is another critical aspect. Propylene (B89431) carbonate, for instance, has been identified as a viable green alternative to toxic solvents like DMF and dichloromethane (B109758) in peptide synthesis. rsc.org Research into the solubility and reactivity of this compound and its intermediates in such green solvents will be crucial for developing sustainable manufacturing processes.

Furthermore, biocatalysis offers an elegant and highly selective route to chiral amino acids and their derivatives. While specific enzymes for the synthesis of this compound have not been identified, the broader field of enzyme engineering and directed evolution could be harnessed to develop biocatalysts capable of its stereoselective synthesis. This would not only provide a greener route but also ensure high enantiopurity, which is critical for many potential applications.

| Sustainable Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Flow Chemistry | Increased efficiency, safety, and automation; reduced waste. nih.govunimib.itscispace.com | Development of a continuous-flow process from precursors to the final product. |

| Green Solvents | Replacement of toxic solvents, reducing environmental impact. rsc.org | Solubility and reactivity studies in solvents like propylene carbonate. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced byproducts. | Engineering of enzymes for the enantioselective synthesis of the compound. |

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Derivatives

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel molecules with desired properties. For this compound, these computational tools can be leveraged to explore the vast chemical space of its derivatives for various applications.

De novo design algorithms can generate novel molecular structures based on a set of desired parameters. By using the this compound scaffold as a starting point, AI models could design derivatives with optimized properties, such as enhanced catalytic activity, specific binding affinities, or improved self-assembly characteristics. These models can learn from existing chemical data to predict the properties of newly designed molecules, significantly accelerating the discovery process.

| AI/ML Application | Objective for this compound Derivatives | Potential Impact |

| De Novo Design | Generate novel derivatives with enhanced properties. | Accelerated discovery of new catalysts, materials, and bioactive compounds. |

| Conformational Search | Predict the stable 3D structures and dynamic behavior. nih.gov | Understanding structure-activity relationships and guiding rational design. |

| Property Prediction | Forecast physicochemical and biological properties. | Prioritization of synthetic targets and reduction of experimental screening. |

Exploitation in Advanced Catalysis and Materials Synthesis Research

The unique structural features of this compound, particularly its steric bulk and the presence of both amino and amide functional groups, make it an intriguing candidate for applications in catalysis and materials science.

In asymmetric catalysis , chiral ligands are used to control the stereochemical outcome of a chemical reaction. Derivatives of this compound could serve as novel chiral ligands for metal catalysts. The steric hindrance provided by the gem-dimethyl and isobutyl groups could create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivity in a variety of transformations. researchgate.netrsc.org

In materials science , the ability of molecules to self-assemble into ordered structures is a key principle for the bottom-up fabrication of nanomaterials. researchgate.netreading.ac.uknih.gov Amino acid derivatives are known to self-assemble into a variety of nanostructures, such as nanotubes, nanoribbons, and hydrogels, driven by non-covalent interactions like hydrogen bonding and van der Waals forces. researchgate.netmdpi.com The steric hindrance of this compound could influence the packing and morphology of such self-assembled structures, leading to materials with unique properties. researchgate.net For example, its incorporation into peptides could be used to create stable, helical structures with potential applications in biomaterials and drug delivery. unimi.itacs.orgexplorationpub.com Furthermore, its precursor, 2-amino-2,4-dimethylpentanenitrile, has been investigated for its potential to enhance polymer stability and reactivity.

| Research Area | Potential Role of this compound | Prospective Applications |

| Asymmetric Catalysis | As a chiral ligand for metal-catalyzed reactions. researchgate.net | Synthesis of enantiomerically pure pharmaceuticals and fine chemicals. |

| Self-Assembling Materials | A building block for supramolecular polymers and hydrogels. researchgate.netunimi.it | Tissue engineering, drug delivery, and responsive materials. |

| Polymer Chemistry | A monomer or additive to enhance polymer properties. | Development of advanced polymers with improved stability and functionality. |

Unexplored Bio-Orthogonal Chemistry and Chemical Biology Applications

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Non-canonical amino acids are central to this field, and this compound, as a synthetic amino acid derivative, has untapped potential in this domain.

One of the most powerful techniques in chemical biology is metabolic labeling , where a non-canonical amino acid is introduced into cells and incorporated into newly synthesized proteins. nih.govresearchgate.netpurdue.edumaxplanckneuroscience.orgnih.gov If this compound could be modified with a bio-orthogonal handle (such as an azide (B81097) or alkyne) and be accepted by the cell's translational machinery, it would enable the labeling and subsequent visualization or purification of newly synthesized proteins. The steric bulk of the amino acid could also serve as a probe of the steric tolerance of the ribosome and other cellular machinery.

Furthermore, peptides containing sterically hindered amino acids like this compound could be designed as enzyme inhibitors or probes for protein-protein interactions . rsc.orgthieme.de The conformational constraints imposed by the α,α-disubstitution can stabilize specific secondary structures, such as helices or turns, which can mimic the binding epitopes of natural peptides. nih.govresearchgate.net This can lead to potent and selective inhibitors with improved metabolic stability compared to their natural counterparts.